molecular formula C3H7Br B12061896 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane

1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane

Cat. No.: B12061896
M. Wt: 130.03 g/mol
InChI Key: CYNYIHKIEHGYOZ-NCKGIQLSSA-N
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Description

1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane is a deuterated organic compound with the molecular formula C₃H₂BrD₇. This compound is a derivative of propane where seven hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane can be synthesized through the bromination of 1,1,2,2,3,3,3-heptadeuteriopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient utilization of bromine and deuterated propane.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or thiolate (RS⁻).

    Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form deuterated alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium thiolate (NaSR). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used. The reactions are conducted at elevated temperatures to facilitate the elimination process.

Major Products:

    Nucleophilic Substitution: The major products are deuterated alcohols, nitriles, and thiols, depending on the nucleophile used.

    Elimination: The major product is a deuterated alkene.

Scientific Research Applications

1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane has several scientific research applications, including:

    NMR Spectroscopy: The deuterium atoms in the compound provide unique spectral properties, making it useful as a reference standard in NMR studies.

    Isotope Labeling: The compound is used in metabolic studies to trace the pathways of deuterated molecules in biological systems.

    Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton (or deuteron), resulting in the formation of a double bond and the release of bromide ion.

Comparison with Similar Compounds

    1-Bromo-1,1,2,2,3,3,3-heptafluoropropane: This compound is similar in structure but contains fluorine atoms instead of deuterium.

    1-Bromo-3,3,3-trifluoropropane: Another similar compound with fluorine atoms, used in different industrial applications.

Uniqueness: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. The deuterium atoms enhance the compound’s stability and alter its reactivity, making it valuable in specialized research applications.

Properties

Molecular Formula

C3H7Br

Molecular Weight

130.03 g/mol

IUPAC Name

1-bromo-1,1,2,2,3,3,3-heptadeuteriopropane

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2

InChI Key

CYNYIHKIEHGYOZ-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

Canonical SMILES

CCCBr

Origin of Product

United States

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